molecular formula C63H112O42 B140806 (2-Hydroxypropyl)-|A-cyclodextrin CAS No. 128446-35-5

(2-Hydroxypropyl)-|A-cyclodextrin

货号: B140806
CAS 编号: 128446-35-5
分子量: 1541.5 g/mol
InChI 键: ODLHGICHYURWBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a hydroxyalkyl derivative of β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. HP-β-CD is widely utilized as a solubilizing agent and drug delivery vehicle due to its enhanced water solubility (>50 g/100 mL) compared to unmodified β-CD (1.85 g/100 mL), which arises from the substitution of hydroxyl groups with 2-hydroxypropyl moieties . This modification reduces renal toxicity and improves biocompatibility, making HP-β-CD suitable for parenteral formulations and biomedical applications such as controlled drug release, cholesterol depletion in cancer therapy, and angiogenic therapies .

准备方法

Synthetic Methods Overview

The synthesis of HP-β-CD primarily involves the nucleophilic substitution of β-cyclodextrin hydroxyl groups with propylene oxide under alkaline conditions. This section details the reaction mechanism, standard protocols, and critical parameters influencing product quality.

Reaction Mechanism

The etherification process proceeds via a base-catalyzed nucleophilic attack of the cyclodextrin hydroxyl oxygen on propylene oxide. Sodium hydroxide or potassium hydroxide generates alkoxide ions on the β-cyclodextrin backbone, which react with propylene oxide to form 2-hydroxypropyl ether linkages . The reaction is typically conducted in an aqueous medium within a pressurized reactor to prevent propylene oxide volatilization and ensure efficient mixing .

General Synthesis Procedure

A representative industrial-scale synthesis protocol, as described in patent CN101519460A , involves the following steps:

  • Reactor Charging : β-Cyclodextrin, propylene oxide, and a basic catalyst (e.g., NaOH or KOH) are combined in deionized water within a stainless steel autoclave.

  • Inert Atmosphere : The reactor is purged with nitrogen to eliminate oxygen, which could lead to side reactions.

  • Heating and Mixing : The mixture is heated to 50–90°C under constant agitation to dissolve β-cyclodextrin fully.

  • Propylene Oxide Addition : Propylene oxide is introduced in batches to control reaction exothermicity and ensure uniform substitution.

  • Pressure Maintenance : The reaction proceeds at 0–0.6 MPa for 2–4 hours to maximize substitution efficiency .

  • Post-Reaction Processing : The product is neutralized, filtered, and purified via alcohol washing, acetone extraction, and dialysis .

Optimization of Reaction Conditions

Molar Ratios

The stoichiometry of β-cyclodextrin to propylene oxide directly influences the degree of substitution (DS). Patent data indicate that a molar ratio of 1:4–8 (β-cyclodextrin : propylene oxide) yields DS values between 0.6 and 2.5 hydroxypropyl groups per glucose unit . Higher propylene oxide ratios increase DS but require extended purification to remove unreacted reagents.

Temperature and Pressure Effects

Elevated temperatures (60–80°C) accelerate the reaction kinetics, while moderate pressures (0.01–0.2 MPa) prevent propylene oxide evaporation. For example, Example 3 in the patent achieved an 80.1% yield at 80°C and 0.2 MPa, whereas lower temperatures (50°C) reduced yields to 70% under identical pressure conditions .

Reaction Time

Optimal reaction durations range from 3–4 hours. Prolonged heating beyond 4 hours risks β-cyclodextrin degradation, as evidenced by decreased product yields and increased byproduct formation .

Post-Synthesis Processing

Neutralization and Filtration

Post-reaction neutralization with hydrochloric acid or acetic acid precipitates residual catalyst, which is removed via filtration. Incomplete neutralization results in alkaline impurities that compromise product stability .

Purification Techniques

  • Alcohol Washing : Ethanol or isopropanol removes unreacted propylene oxide and low-molecular-weight byproducts.

  • Acetone Extraction : Acetone precipitates HP-β-CD while solubilizing organic impurities.

  • Dialysis : Semi-permeable membranes eliminate inorganic salts and small-molecule contaminants, achieving >98% purity .

Comparative Analysis of Synthesis Protocols

The table below summarizes key parameters and outcomes from patent examples :

Exampleβ-CD (g)Propylene Oxide (g)Temp (°C)Pressure (MPa)Time (h)Yield (%)
120064900.2375.1
320082800.2480.1
520078600.4474.8

Higher temperatures and optimal propylene oxide ratios correlate with improved yields, while excessive pressure offers diminishing returns.

Industrial-Scale Production Considerations

Large-scale HP-β-CD manufacturing requires:

  • Automated Reactor Systems : Precision control of temperature, pressure, and mixing ensures batch-to-batch consistency.

  • Waste Management : Propylene oxide residues must be neutralized to prevent environmental release.

  • Cost Optimization : Recycling solvents and catalysts reduces production expenses without compromising quality .

Applications and Implications of Synthesis Methodologies

The synthesis protocol directly impacts HP-β-CD’s performance in drug formulations. Products with higher DS values exhibit superior solubility enhancement but may require complex purification. Future research should explore continuous-flow reactors and enzymatic catalysis to improve efficiency and sustainability.

化学反应分析

Types of Reactions

(2-Hydroxypropyl)-|A-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be tailored for specific applications .

科学研究应用

Drug Delivery Systems

HPαCD is widely recognized for its ability to enhance the solubility and bioavailability of poorly soluble drugs. This characteristic makes it an excellent candidate for use in oral and parenteral drug formulations. The inclusion complexation with HPαCD can help:

  • Increase Aqueous Solubility : Many hydrophobic drugs can be effectively solubilized when complexed with HPαCD, improving their therapeutic efficacy .
  • Stabilize Formulations : HPαCD can stabilize sensitive compounds against degradation, thus extending shelf life and maintaining potency .

Therapeutic Applications

HPαCD has shown promise in treating specific medical conditions:

  • Niemann-Pick Disease Type C (NPC) : Intrathecal administration of HPβCD (a related compound) has demonstrated significant neurological benefits in NPC models, delaying disease progression and improving cholesterol homeostasis in neuronal tissues .
  • Atherosclerosis : Studies indicate that HPβCD can reduce cholesterol crystal-induced inflammation, presenting a potential therapeutic strategy for managing atherosclerosis .

Gene Delivery

HPαCD can be utilized as a vector in gene delivery systems. Its ability to form stable complexes with nucleic acids enhances the delivery efficiency of genetic materials into cells. Co-polymers based on HPαCD have been developed for this purpose, demonstrating potential in therapeutic gene applications .

Cell Culture Enhancement

In cell culture applications, HPαCD improves the solubility of growth factors and other essential biomolecules, thereby enhancing cell proliferation and viability in vitro .

Flavor and Aroma Enhancement

HPαCD is used in the food industry to encapsulate flavors and aromas, providing controlled release during consumption. This application not only masks undesirable tastes but also prolongs the flavor profile of food products .

Preservation

The compound has been employed as a stabilizer for various formulations, including those containing antibacterial agents like iodine, thereby improving their efficacy and shelf life .

Biodegradable Materials

HPαCD is being explored for synthesizing biodegradable polyrotaxanes, which can be utilized in creating blood-contacting devices and other medical implants . This application highlights its potential in developing sustainable materials that are biocompatible.

Chiral Separation Techniques

In analytical chemistry, HPαCD serves as a chiral selector in capillary electrophoresis for resolving racemic mixtures, such as tryptophan enantiomers . This capability is crucial for developing pharmaceuticals with specific stereochemical properties.

Case Studies

Application AreaStudy ReferenceFindings
Niemann-Pick Disease Significant delay in neurological decline; improved cholesterol homeostasis observed.
Atherosclerosis Reduction in complement activation and inflammation associated with cholesterol crystals.
Gene Delivery Enhanced delivery efficiency of genetic materials using HPαCD-based vectors demonstrated.
Flavor Enhancement Improved flavor retention and masking of undesirable tastes in food products noted.

作用机制

The mechanism of action of (2-Hydroxypropyl)-|A-cyclodextrin involves its ability to form inclusion complexes with hydrophobic molecules. This process enhances the solubility and stability of the guest molecules by encapsulating them within the hydrophobic cavity of the cyclodextrin. Additionally, it can modulate cholesterol levels in cells by facilitating the transport of cholesterol from lysosomes to the cytosol, thereby reducing lipid accumulation and associated cellular stress .

相似化合物的比较

Comparison with Similar Cyclodextrins

Solubility and Complexation Efficiency

HP-β-CD exhibits superior solubility and complexation capabilities compared to α-, β-, γ-cyclodextrins, and other derivatives. For example:

Property HP-β-CD β-CD HP-α-CD Methyl-β-CD (M-β-CD)
Water Solubility (g/100 mL) >50 1.85 ~50 ~20
Stability Constant (K₁:1) 1,200–2,500 M⁻¹ 100–500 M⁻¹ 800–1,500 M⁻¹ 2,000–5,000 M⁻¹
Hemolytic Activity Low High Moderate High

Data sources:

  • vs. β-CD: HP-β-CD’s hydroxypropyl substitution eliminates β-CD’s nephrotoxicity and enhances solubility, enabling intravenous use .
  • vs. HP-α-CD : While both have high solubility, HP-β-CD shows greater affinity for hydrophobic drugs (e.g., itraconazole forms 1:3 complexes with HP-β-CD vs. 1:1 with HP-α-CD) .
  • vs. M-β-CD : HP-β-CD has lower hemolytic activity, making it safer for systemic administration .

Toxicity Profile

HP-β-CD demonstrates favorable toxicological outcomes compared to other cyclodextrins:

Parameter HP-β-CD β-CD M-β-CD
Oral Toxicity (LD₅₀ in rats) >5,000 mg/kg 788 mg/kg 450 mg/kg
Renal Toxicity Reversible Severe Moderate
Carcinogenicity Rat-specific* Not reported Not reported

*Data sources:

  • Oral Administration : HP-β-CD causes only mild diarrhea in humans, unlike β-CD, which induces renal tubular vacuolization .

Research Findings and Case Studies

  • Phase Solubility Studies : HP-β-CD forms higher-order complexes (1:3 stoichiometry) with itraconazole at neutral pH, outperforming β-CD and M-β-CD .
  • Stability in Formulations : HP-β-CD prevents stress-induced aggregation of proteins, maintaining >90% stability over 6 months, unlike γ-CD .

生物活性

(2-Hydroxypropyl)-α-cyclodextrin (HPαCD) is a modified cyclodextrin that has garnered attention for its biological activity, particularly in drug delivery, wound healing, and cholesterol metabolism. This article explores the biological activities of HPαCD, including its mechanisms of action, therapeutic applications, and recent research findings.

HPαCD operates primarily through the following mechanisms:

  • Complexation : HPαCD can form inclusion complexes with various lipophilic drugs, enhancing their solubility and bioavailability. This property is crucial for improving the pharmacokinetic profiles of poorly soluble drugs.
  • Cholesterol Mobilization : HPαCD is known to interact with cholesterol, facilitating its solubilization and mobilization from cells. This action is particularly relevant in conditions characterized by cholesterol accumulation, such as Niemann-Pick Disease Type C1 (NPC1) .

Therapeutic Applications

  • Cholesterol Disorders :
    • HPαCD has been evaluated for its ability to treat NPC1, a genetic disorder leading to cholesterol accumulation in lysosomes. Clinical studies have shown that intravenous administration of HPαCD significantly reduces cholesterol levels in peripheral tissues and the central nervous system (CNS), improving biomarkers associated with cholesterol metabolism .
  • Wound Healing :
    • Recent studies demonstrate that HPαCD can enhance the solubility and stability of α-mangostin, a natural compound with wound healing properties. The complexation of α-mangostin with HPαCD resulted in improved skin permeability and therapeutic efficacy in wound healing models .
  • Anticancer Activity :
    • Research indicates that HPαCD can improve the anticancer properties of certain compounds by enhancing their selectivity towards cancer cells while maintaining low toxicity to healthy cells. For example, complexes formed between sumanene and HPαCD showed selective cytotoxicity against breast cancer cells compared to normal mammary fibroblasts .

Niemann-Pick Disease Type C1 (NPC1)

A clinical trial involving ten adult subjects with NPC1 assessed the safety and efficacy of intravenous HPαCD. Key findings included:

  • Pharmacokinetics : The plasma half-life of HPαCD was approximately 2 hours, with no evidence of accumulation after multiple doses.
  • Cholesterol Clearance : Significant reductions in unesterified cholesterol were observed in liver tissue after treatment.
  • CNS Effects : Decreased levels of total Tau protein in cerebrospinal fluid (CSF) suggested a potential neuroprotective effect .

Wound Healing Enhancement

In a study investigating the wound healing effects of α-mangostin complexed with HPαCD:

  • In Vitro Results : The complex demonstrated enhanced skin permeability and antioxidant activity.
  • In Vivo Results : The α-M/HP-β-CD complex significantly improved wound healing outcomes compared to controls, highlighting the role of cyclodextrins as permeation enhancers .

Research Findings Summary Table

Study FocusFindingsReference
NPC1 TreatmentReduced liver cholesterol; improved CNS biomarkers; acceptable safety
Wound HealingEnhanced solubility and efficacy of α-mangostin; improved healing rates
Anticancer ActivitySelective cytotoxicity against cancer cells; low toxicity to healthy cells

常见问题

Q. How do I characterize the degree of substitution (DS) in HP-α-CD, and what analytical methods are most reliable?

Level: Basic
Methodological Answer:
The DS is determined using nuclear magnetic resonance (¹H NMR or ¹³C NMR) to quantify hydroxypropyl groups relative to cyclodextrin protons. Mass spectrometry (MS) can corroborate DS by analyzing molecular weight distributions. For example, Tomono et al. used NMR to study substitution patterns in hydroxypropylated cyclodextrins . Phase-solubility diagrams and HPLC are complementary for assessing solubility enhancements linked to DS .

Q. How can contradictory stoichiometry data in HP-α-CD inclusion complexes be resolved?

Level: Advanced
Methodological Answer:
Discrepancies in stoichiometry often arise from differences in host-guest binding conditions (e.g., pH, temperature). Use isothermal titration calorimetry (ITC) to measure binding constants and stoichiometry in real-time, complemented by molecular dynamics simulations to model interactions. For instance, Liu et al. combined thermodynamic and quantum-chemical calculations to resolve flavanone complexation ambiguities .

Q. What experimental protocols are recommended for evaluating HP-α-CD’s solubility enhancement of hydrophobic drugs?

Level: Basic
Methodological Answer:
Conduct phase-solubility studies (Higuchi and Connors method) to determine association constants (K1:1 or K1:2). Use UV-Vis spectroscopy or HPLC to quantify dissolved drug concentrations. Tanaka et al. applied this approach to fragrance materials, correlating DS with sustained-release profiles . Dissolution testing under biorelevant conditions (e.g., simulated gastric fluid) further validates efficacy .

Q. How should I design an HP-α-CD-based gene delivery system to balance transfection efficiency and cytotoxicity?

Level: Advanced
Methodological Answer:
Optimize the polyethylenimine (PEI)-HP-α-CD co-polymer ratio to reduce cytotoxicity while maintaining DNA binding capacity. In vitro transfection assays (e.g., luciferase reporter) and cytotoxicity screening (MTT assays) are critical. Huang et al. demonstrated that low molecular weight PEI conjugated to HP-α-CD improved gene delivery with minimal toxicity . In vivo models should assess biodistribution and immune responses .

Q. What techniques confirm the formation of inclusion complexes between HP-α-CD and bioactive compounds?

Level: Basic
Methodological Answer:
Use differential scanning calorimetry (DSC) to detect thermal shifts in guest molecules upon complexation. X-ray diffraction (XRD) identifies loss of crystallinity in the complex. Fourier-transform infrared spectroscopy (FTIR) reveals hydrogen-bonding interactions. For example, Jantarat et al. used DSC and XRD to validate curcumin-HP-β-CD complexes .

Q. How do I assess HP-α-CD’s ability to penetrate the blood-brain barrier (BBB) for neurological applications?

Level: Advanced
Methodological Answer:
Employ in vitro BBB models (e.g., co-cultures of brain endothelial cells and astrocytes) to measure permeability. In vivo, use radiolabeled HP-α-CD and track brain uptake via positron emission tomography (PET). Studies show HP-β-CD interacts with BBB lipid membranes, enabling drug delivery . However, monitor ototoxicity risks, as systemic HP-β-CD can cause hearing loss in animal models .

Q. What strategies mitigate HP-α-CD toxicity in parenteral formulations?

Level: Advanced
Methodological Answer:
Dose optimization and route-specific administration (e.g., subcutaneous vs. intravenous) reduce toxicity. Histopathological evaluations (e.g., kidney and liver biomarkers) and hemolysis assays are essential. HP-β-CD derivatives show lower nephrotoxicity than parent cyclodextrins due to improved solubility . For neurological applications, intracerebroventricular delivery minimizes systemic exposure .

Q. How should HP-α-CD be stored to maintain stability in long-term studies?

Level: Basic
Methodological Answer:
Store HP-α-CD in airtight containers at room temperature (RT) with desiccants to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Solarbio recommends RT storage for 3 years without significant decomposition . Periodically verify purity via HPLC or mass spectrometry .

Q. How do I resolve structural characterization discrepancies in HP-α-CD derivatives?

Level: Advanced
Methodological Answer:
Cross-validate using multiple techniques: NMR for substituent distribution, MS for molecular weight, and X-ray crystallography for crystalline forms. A 2024 study corrected HP-β-CD structural errors in a published table by re-analyzing data with 2D NMR and high-resolution MS . Computational tools (e.g., molecular docking) can predict substitution patterns .

Q. What methods optimize HP-α-CD’s dissolution rate for poorly water-soluble drugs?

Level: Advanced
Methodological Answer:
Use spray-drying or freeze-drying to prepare amorphous complexes, enhancing dissolution. Dissolution testing under sink conditions (e.g., USP Apparatus II at 50 rpm) quantifies rate improvements. A 2022 study showed HP-β-CD increased glibenclamide dissolution by 4-fold compared to β-cyclodextrin . Pair with surfactants (e.g., Tween 80) to further stabilize the complex .

属性

IUPAC Name

5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHGICHYURWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, White or beige powder; [Sigma-Aldrich MSDS]
Record name .beta.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxypropyl-beta-cyclodextrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11476
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

128446-35-5
Record name .beta.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β-Cyclodextrin, 2-hydroxypropyl ethers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Hydroxypropyl)-|A-cyclodextrin
(2-Hydroxypropyl)-|A-cyclodextrin
(2-Hydroxypropyl)-|A-cyclodextrin
(2-Hydroxypropyl)-|A-cyclodextrin
(2-Hydroxypropyl)-|A-cyclodextrin
(2-Hydroxypropyl)-|A-cyclodextrin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。